molecular formula C24H25N3O4 B6544615 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1019152-31-8

1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6544615
CAS No.: 1019152-31-8
M. Wt: 419.5 g/mol
InChI Key: VAOPCARTOXNGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazoline-2,4-dione core substituted with a propan-2-yl group at position 3 and a 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl moiety at position 1. Its molecular weight and structural complexity suggest applications in medicinal chemistry, particularly targeting enzymes or receptors involved in inflammation or oncology .

Properties

IUPAC Name

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-5-30-18-12-10-17(11-13-18)22-25-20(16(4)31-22)14-26-21-9-7-6-8-19(21)23(28)27(15(2)3)24(26)29/h6-13,15H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOPCARTOXNGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione , also referred to by its chemical identifiers and structure, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O5C_{24}H_{24}N_2O_5 with a molecular weight of 484.6 g/mol. The structure features a tetrahydroquinazoline core, which is known for various biological activities.

Key Structural Features

FeatureDescription
Molecular FormulaC24H24N2O5
Molecular Weight484.6 g/mol
IUPAC NameThis compound
SMILESCCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4

Anticancer Potential

The tetrahydroquinazoline framework is noted for its anticancer properties in various studies. Compounds within this class have been reported to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. The specific compound under discussion may share these properties due to its structural similarities .

Enzyme Inhibition

Preliminary data suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays have shown that similar compounds can inhibit cytochrome P450 enzymes and other metabolic enzymes critical for drug metabolism and detoxification processes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 μg/mL .
  • Anticancer Activity :
    • Research involving tetrahydroquinazolines indicated that these compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis via caspase activation .
  • Enzyme Activity Profiling :
    • Profiling studies have shown that compounds similar to the one discussed can modulate enzyme activity significantly affecting pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. Studies have shown that the incorporation of oxazole rings enhances the cytotoxic effects against various cancer cell lines. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in preclinical models, demonstrating promising results in inducing apoptosis in cancer cells .

Antimicrobial Properties

The oxazole moiety in the compound is known for its antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Tetrahydroquinazoline derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. This finding supports further investigation into its use as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues differ in substituents on the oxazole/oxadiazole rings, quinazoline core modifications, or alkyl/aryl groups.

Compound Name & Structure Features Key Differences Biological Activities References
1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Methoxy vs. ethoxy substituent; oxadiazole vs. oxazole ring Enhanced metabolic stability due to oxadiazole
3-(4-Ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione Thiophene substituent replaces ethoxyphenyl; ethylphenyl group Anticancer activity via kinase inhibition
1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4-dione Ethoxy at ortho position; ethylphenyl substitution Anti-inflammatory properties

Substituent Effects on Activity

  • Ethoxy vs.
  • Oxazole vs.
  • Alkyl Chain Variations : The propan-2-yl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenethyl in ), enhancing target binding .

Physicochemical Properties

  • Lipophilicity : The target compound’s ethoxyphenyl and methyl-oxazole groups likely yield XLogP3 ~4.5, higher than methoxy analogues (XLogP3 ~3.8) .
  • Solubility : Quinazoline-dione cores generally have low aqueous solubility (<50 µg/mL), necessitating formulation optimization for bioavailability .
  • Synthetic Complexity : Multi-step synthesis involving oxazole ring formation (Huisgen cycloaddition) and quinazoline coupling, similar to methods in and .

Q & A

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Identify hydrolytically labile sites (e.g., oxazole ethers) using forced degradation (acid/base/peroxide exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.